molecular formula C61H87N13O12 B10815267 Ac-Orn-Arg-Oic-Pro-Gly-aMePhe-Ser-D-2Nal-Ile-OH

Ac-Orn-Arg-Oic-Pro-Gly-aMePhe-Ser-D-2Nal-Ile-OH

Cat. No.: B10815267
M. Wt: 1194.4 g/mol
InChI Key: JDPPVMXSBUBLMX-IRXBPQMASA-N
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Description

The compound Ac-Orn-Arg-Oic-Pro-Gly-aMePhe-Ser-D-2Nal-Ile-OH is a synthetic peptide with a specific sequence of amino acids. It is known for its role as a potent antagonist of the bradykinin B1 receptor, which is involved in various physiological and pathological processes, including inflammation and pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Orn-Arg-Oic-Pro-Gly-aMePhe-Ser-D-2Nal-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

For large-scale production, the process can be automated using peptide synthesizers. The industrial production also involves rigorous purification steps to ensure the peptide’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ac-Orn-Arg-Oic-Pro-Gly-aMePhe-Ser-D-2Nal-Ile-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .

Scientific Research Applications

Ac-Orn-Arg-Oic-Pro-Gly-aMePhe-Ser-D-2Nal-Ile-OH has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modifications.

    Biology: Investigated for its role in modulating bradykinin B1 receptor activity, which is important in inflammation and pain pathways.

    Medicine: Potential therapeutic applications in treating conditions related to inflammation and pain.

    Industry: Utilized in the development of diagnostic tools and imaging agents

Mechanism of Action

The compound exerts its effects by binding to the bradykinin B1 receptor, a G protein-coupled receptor. This binding inhibits the receptor’s activity, thereby modulating the physiological responses associated with bradykinin, such as inflammation and pain. The molecular targets include the receptor itself and downstream signaling pathways involving G proteins and second messengers .

Comparison with Similar Compounds

Properties

Molecular Formula

C61H87N13O12

Molecular Weight

1194.4 g/mol

IUPAC Name

(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-2-acetamido-5-aminopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C61H87N13O12/c1-5-36(2)51(58(84)85)71-53(79)45(31-39-25-26-40-18-9-10-19-41(40)30-39)69-54(80)46(35-75)70-59(86)61(4,33-38-16-7-6-8-17-38)72-50(77)34-66-55(81)48-24-15-29-73(48)57(83)49-32-42-20-11-12-23-47(42)74(49)56(82)44(22-14-28-65-60(63)64)68-52(78)43(21-13-27-62)67-37(3)76/h6-10,16-19,25-26,30,36,42-49,51,75H,5,11-15,20-24,27-29,31-35,62H2,1-4H3,(H,66,81)(H,67,76)(H,68,78)(H,69,80)(H,70,86)(H,71,79)(H,72,77)(H,84,85)(H4,63,64,65)/t36-,42-,43-,44-,45+,46-,47-,48-,49-,51-,61-/m0/s1

InChI Key

JDPPVMXSBUBLMX-IRXBPQMASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CO)NC(=O)[C@](C)(CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5C[C@@H]6CCCC[C@@H]6N5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(C)(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CC6CCCCC6N5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN)NC(=O)C

Origin of Product

United States

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